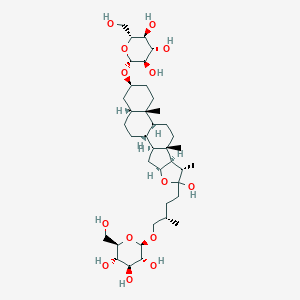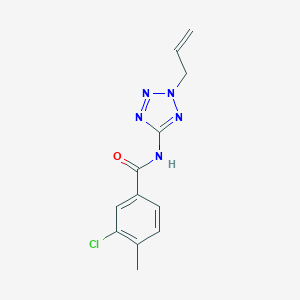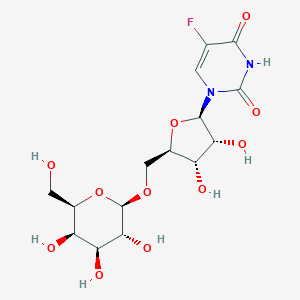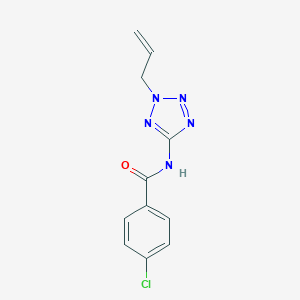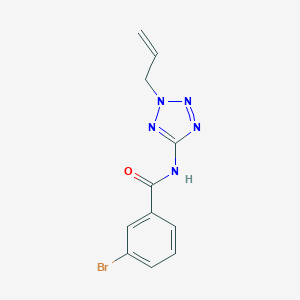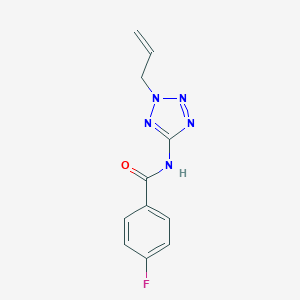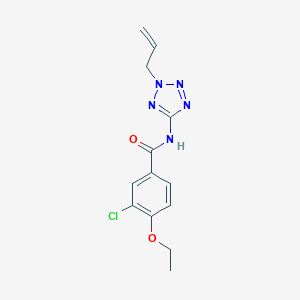
N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-ethoxybenzamide, also known as ATET, is a chemical compound that has gained significant interest in scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-ethoxybenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to activate the p38 MAPK pathway, which is involved in the regulation of cell growth and differentiation. This compound also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation by activating the p38 MAPK pathway. In inflammatory cells, this compound reduces the production of inflammatory cytokines by inhibiting the NF-κB pathway. In neurological cells, this compound has neuroprotective effects and improves cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-ethoxybenzamide is its potential as a therapeutic agent in a variety of medical conditions. Another advantage is its relatively simple synthesis method. However, a limitation of this compound is its low yield, which can make it difficult to obtain large quantities for use in experiments.
Orientations Futures
There are several future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-ethoxybenzamide. One direction is to further investigate its potential as a therapeutic agent in cancer, inflammation, and neurological disorders. Another direction is to explore its mechanism of action in more detail. Additionally, future research could focus on improving the synthesis method and increasing the yield of this compound.
Méthodes De Synthèse
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-ethoxybenzamide involves the reaction of 3-chloro-4-ethoxybenzoyl chloride with allylhydrazine and sodium azide. The resulting product is then purified using column chromatography. The yield of this compound is typically around 50%.
Applications De Recherche Scientifique
N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-ethoxybenzamide has been studied for its potential use as a therapeutic agent in a variety of medical conditions, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and inhibit the activation of inflammatory cells. In neurological research, this compound has been shown to have neuroprotective effects and improve cognitive function.
Propriétés
Formule moléculaire |
C13H14ClN5O2 |
|---|---|
Poids moléculaire |
307.73 g/mol |
Nom IUPAC |
3-chloro-4-ethoxy-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C13H14ClN5O2/c1-3-7-19-17-13(16-18-19)15-12(20)9-5-6-11(21-4-2)10(14)8-9/h3,5-6,8H,1,4,7H2,2H3,(H,15,17,20) |
Clé InChI |
SAFDNGINUQYMRS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NN(N=N2)CC=C)Cl |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(=O)NC2=NN(N=N2)CC=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








